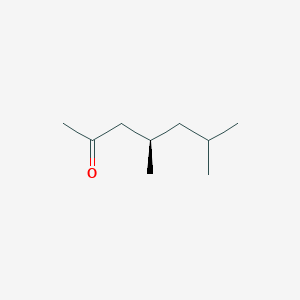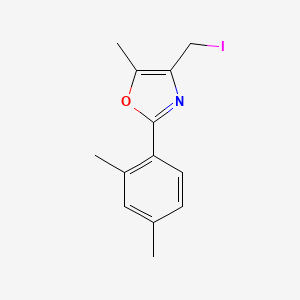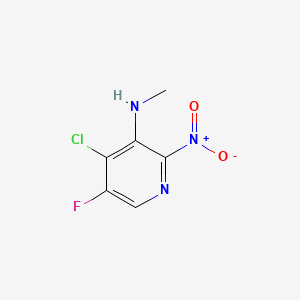
(4R)-4,6-Dimethyl-2-heptanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4R)-4,6-Dimethyl-2-heptanone is an organic compound with the molecular formula C9H18O. It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image. This compound is part of the ketone family, characterized by the presence of a carbonyl group (C=O) bonded to two alkyl groups. This compound is known for its distinctive odor and is used in various applications, including as a fragrance and flavoring agent.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R)-4,6-Dimethyl-2-heptanone typically involves the use of chiral starting materials or chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric hydrogenation of 4,6-dimethyl-2-heptanone using a chiral catalyst. This process involves the reduction of the carbonyl group to form the desired chiral ketone.
Industrial Production Methods
In an industrial setting, this compound can be produced through large-scale catalytic hydrogenation processes. These processes often utilize high-pressure hydrogen gas and specialized chiral catalysts to achieve high yields and enantiomeric purity. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the production efficiency.
化学反応の分析
Types of Reactions
(4R)-4,6-Dimethyl-2-heptanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the carbonyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones with additional oxygen-containing functional groups.
Reduction: Corresponding alcohols.
Substitution: Various substituted ketones or alcohols, depending on the nucleophile used.
科学的研究の応用
(4R)-4,6-Dimethyl-2-heptanone has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.
作用機序
The mechanism of action of (4R)-4,6-Dimethyl-2-heptanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into specific binding sites, influencing biological pathways and processes. The exact pathways and targets can vary depending on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
(4S)-4,6-Dimethyl-2-heptanone: The enantiomer of (4R)-4,6-Dimethyl-2-heptanone, differing only in the spatial arrangement of atoms.
4-Methyl-2-pentanone: A structurally similar ketone with a shorter carbon chain.
6-Methyl-2-heptanone: Another ketone with a similar structure but different methyl group positioning.
Uniqueness
This compound is unique due to its specific chiral configuration, which imparts distinct chemical and biological properties. This stereochemistry can influence its reactivity, interactions with biological molecules, and overall functionality in various applications.
特性
CAS番号 |
531553-12-5 |
|---|---|
分子式 |
C9H18O |
分子量 |
142.24 g/mol |
IUPAC名 |
(4R)-4,6-dimethylheptan-2-one |
InChI |
InChI=1S/C9H18O/c1-7(2)5-8(3)6-9(4)10/h7-8H,5-6H2,1-4H3/t8-/m1/s1 |
InChIキー |
YXFDTUKUWNQPFV-MRVPVSSYSA-N |
異性体SMILES |
C[C@H](CC(C)C)CC(=O)C |
正規SMILES |
CC(C)CC(C)CC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![(2,5-Dimethyl-5,6,7,8-tetrahydro-benzo[4,5]thieno-[2,3-d]pyrimidin-4-ylamino)-acetic acid](/img/structure/B13902816.png)





![Tert-butyl 4-oxo-6,7-dihydropyrazolo[1,5-a]pyrazine-5-carboxylate](/img/structure/B13902852.png)

![cyclopenta-1,3-diene;dicyclohexyl-[(1R)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)ethyl]phosphane;iron(2+)](/img/structure/B13902866.png)

